

Application Note: Quantification of Lysophosphatidylcholine C19:0 in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lysophosphatidylcholine C19:0*

Cat. No.: *B8818070*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholines (LPCs) are bioactive lipid molecules involved in a variety of physiological and pathological processes, including inflammation, atherosclerosis, and cancer. [1][2] LPCs are components of oxidized low-density lipoprotein (oxLDL) and can act as signaling molecules, often through G protein-coupled receptors (GPCRs). [3][4] The quantification of specific LPC species in plasma is crucial for understanding their role in disease and for the development of novel therapeutics. This application note provides a detailed protocol for the quantification of the odd-chain **lysophosphatidylcholine C19:0** (LPC C19:0) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Odd-chain LPCs are not typically found endogenously in high concentrations and therefore, LPC C19:0 is often utilized as an internal standard for the quantification of other LPC species. [1]

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and straightforward method for the extraction of LPCs from plasma samples. [5][6]

Materials:

- Human plasma (collected in K2EDTA tubes)
- **Lysophosphatidylcholine C19:0** (LPC C19:0) analytical standard
- Internal Standard (IS) working solution (e.g., LPC C17:0 in methanol)
- Methanol, LC-MS grade, chilled at -20°C
- Acetonitrile, LC-MS grade, chilled at -20°C
- Microcentrifuge tubes (1.5 mL)
- Centrifuge capable of reaching >10,000 x g at 4°C
- Nitrogen evaporator (optional)

Procedure:

- Thaw plasma samples on ice.
- In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
- Add 10 µL of the internal standard working solution to the plasma.
- Add 200 µL of ice-cold methanol or acetonitrile.
- Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
- Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
- Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean microcentrifuge tube or a 96-well plate.
- The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction offers a more thorough clean-up by removing more interfering substances compared to protein precipitation.[7][8]

Materials:

- Human plasma (collected in K2EDTA tubes)
- LPC C19:0 analytical standard
- Internal Standard (IS) working solution (e.g., LPC C17:0 in methanol)
- Methyl-tert-butyl ether (MTBE), LC-MS grade
- Methanol, LC-MS grade
- Water, LC-MS grade
- Glass centrifuge tubes (15 mL) with screw caps
- Vortex mixer
- Centrifuge
- Nitrogen evaporator

Procedure:

- Thaw plasma samples on ice.
- In a 15 mL glass centrifuge tube, add 100 μ L of plasma.
- Add 10 μ L of the internal standard working solution.
- Add 300 μ L of methanol and vortex for 30 seconds.
- Add 1 mL of MTBE and vortex vigorously for 5 minutes.

- Add 250 μ L of LC-MS grade water to induce phase separation and vortex for 1 minute.
- Centrifuge at 4,000 x g for 10 minutes at 4°C.
- Carefully transfer the upper organic layer to a clean glass tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 μ L of the initial mobile phase.
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

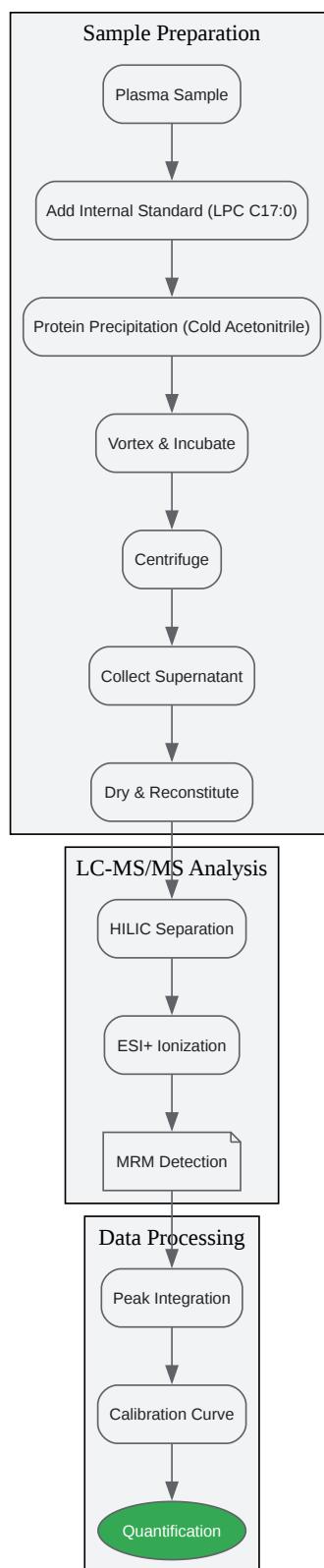
Liquid Chromatography:

- Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 μ m) or a C18 reversed-phase column.
- Mobile Phase A: Acetonitrile/Water (95:5) with 10 mM ammonium formate.
- Mobile Phase B: Acetonitrile/Water (50:50) with 10 mM ammonium formate.
- Flow Rate: 0.4 mL/min.
- Gradient:
 - 0-1 min: 100% A
 - 1-5 min: Linear gradient to 50% A
 - 5-7 min: Hold at 50% A
 - 7.1-10 min: Return to 100% A and re-equilibrate.
- Injection Volume: 5 μ L.
- Column Temperature: 40°C.

Mass Spectrometry:

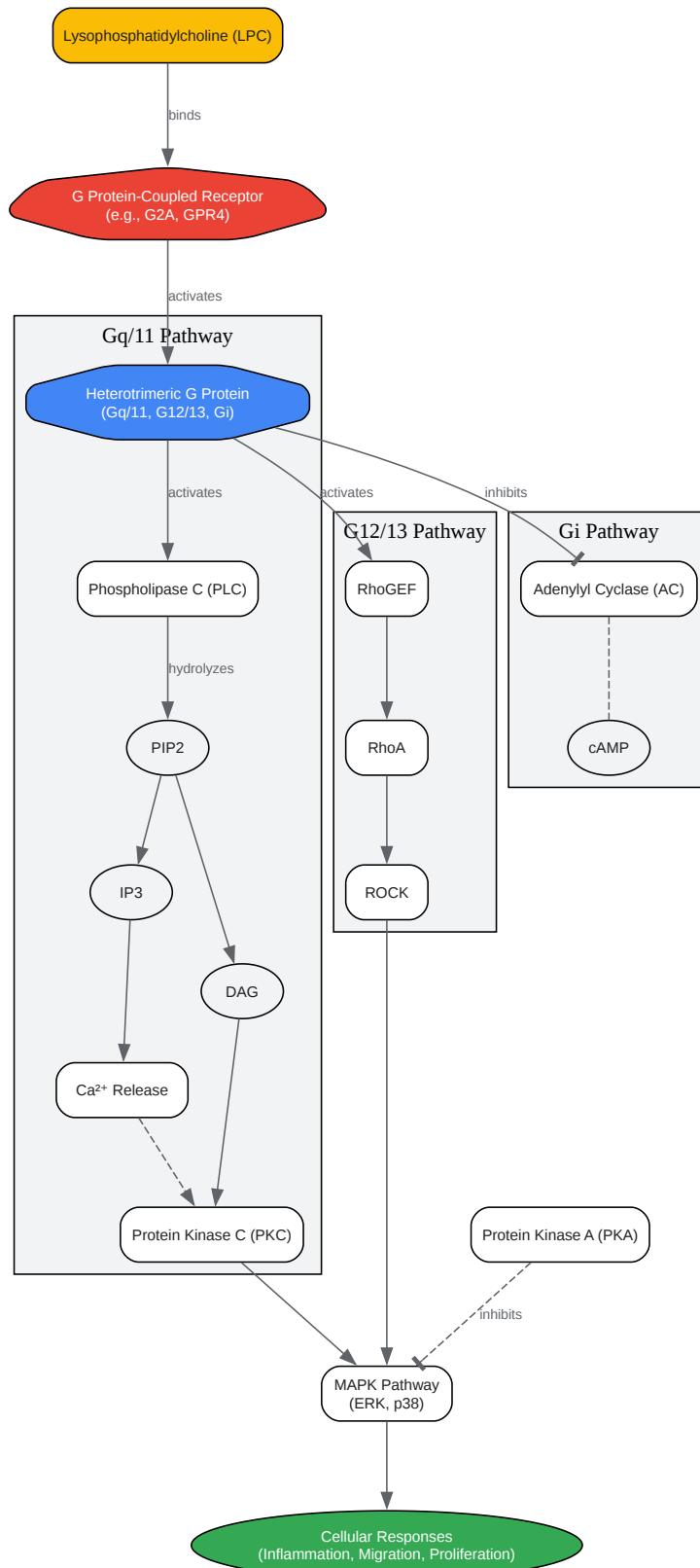
- Instrument: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Scan Type: Multiple Reaction Monitoring (MRM).
- Capillary Voltage: 3.0 kV.
- Source Temperature: 150°C.
- Desolvation Temperature: 500°C.
- Collision Gas: Argon.

MRM Transitions: All lysophosphatidylcholines, including LPC C19:0, characteristically produce a product ion at m/z 184, which corresponds to the phosphocholine headgroup.^[9]


Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
LPC C19:0	552.4	184.1	50	25
LPC C17:0 (IS)	524.4	184.1	50	25

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantification of lysophosphatidylcholines in plasma, based on a multi-laboratory study framework.


Validation Parameter	LPC C16:0	LPC C18:1	LPC C18:0
Linearity Range ($\mu\text{g/mL}$)	0.5 - 200	0.5 - 200	0.1 - 50
Correlation Coefficient (r^2)	>0.995	>0.995	>0.995
Lower Limit of Quantification (LLOQ) ($\mu\text{g/mL}$)	0.5	0.5	0.1
Accuracy at LLOQ (%)	85 - 115	85 - 115	85 - 115
Precision at LLOQ (%CV)	< 20	< 20	< 20
Intra-day Accuracy (%)	90 - 110	90 - 110	90 - 110
Intra-day Precision (%CV)	< 15	< 15	< 15
Inter-day Accuracy (%)	90 - 110	90 - 110	90 - 110
Inter-day Precision (%CV)	< 15	< 15	< 15
Matrix Effect (%)	85 - 115	85 - 115	85 - 115
Recovery (%)	> 80	> 80	> 80

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for LPC C19:0 quantification.

[Click to download full resolution via product page](#)

Caption: General LPC signaling pathway via GPCRs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lysophospholipids and their G protein-coupled receptors in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling mechanism underlying COX-2 induction by lysophosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. cusabio.com [cusabio.com]
- 9. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Application Note: Quantification of Lysophosphatidylcholine C19:0 in Plasma by LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8818070#lc-ms-ms-method-for-quantification-of-lysophosphatidylcholine-c19-0-in-plasma>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com